molecular formula C11H21N B14265585 (2S,9aR)-2-Ethyloctahydro-2H-quinolizine CAS No. 185259-99-8

(2S,9aR)-2-Ethyloctahydro-2H-quinolizine

Cat. No.: B14265585
CAS No.: 185259-99-8
M. Wt: 167.29 g/mol
InChI Key: SKIXEGJWQFEBJI-WDEREUQCSA-N
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Description

(2S,9aR)-2-Ethyloctahydro-2H-quinolizine is a chemical compound belonging to the class of quinolizines. Quinolizines are bicyclic compounds that contain a nitrogen atom in the ring structure. This specific compound is characterized by its ethyl group attached to the second carbon and its octahydro structure, indicating the presence of eight hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,9aR)-2-Ethyloctahydro-2H-quinolizine typically involves the hydrogenation of quinolizine derivatives. The process begins with the preparation of the quinolizine core, which can be achieved through various cyclization reactions. One common method involves the cyclization of amino ketones under acidic conditions. The resulting quinolizine is then subjected to hydrogenation using a palladium or platinum catalyst under high pressure and temperature to yield the desired octahydro derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The hydrogenation step is often carried out in large autoclaves with precise control over temperature and pressure to optimize the conversion rate.

Chemical Reactions Analysis

Types of Reactions

(2S,9aR)-2-Ethyloctahydro-2H-quinolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium or platinum catalysts, hydrogen gas.

    Substitution: Alkyl halides, aryl halides, and suitable bases.

Major Products Formed

    Oxidation: Quinolizine N-oxides.

    Reduction: Fully saturated quinolizine derivatives.

    Substitution: Various alkyl or aryl-substituted quinolizines.

Scientific Research Applications

(2S,9aR)-2-Ethyloctahydro-2H-quinolizine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,9aR)-2-Ethyloctahydro-2H-quinolizine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,9aR)-2-Ethyloctahydro-2H-quinolizine is unique due to its specific ethyl substitution and octahydro structure, which confer distinct chemical and biological properties

Properties

CAS No.

185259-99-8

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

(2S,9aR)-2-ethyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C11H21N/c1-2-10-6-8-12-7-4-3-5-11(12)9-10/h10-11H,2-9H2,1H3/t10-,11+/m0/s1

InChI Key

SKIXEGJWQFEBJI-WDEREUQCSA-N

Isomeric SMILES

CC[C@H]1CCN2CCCC[C@@H]2C1

Canonical SMILES

CCC1CCN2CCCCC2C1

Origin of Product

United States

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